molecular formula C6H14NO8P B1209461 Sn-glycero-3-phosphoserine

Sn-glycero-3-phosphoserine

Cat. No.: B1209461
M. Wt: 259.15 g/mol
InChI Key: ZWZWYGMENQVNFU-UHNVWZDZSA-N
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Chemical Reactions Analysis

L-Alpha-Glycerophosphorylserine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

L-Alpha-Glycerophosphorylserine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other compounds. In biology, it is studied for its role in cellular processes and signaling pathways. In medicine, it is investigated for its potential therapeutic effects, such as improving neurological function and cognitive recovery in patients with acute stroke or transient ischemic attack . Additionally, it is used in the food and pharmaceutical industries as a dietary supplement to enhance memory and cognition .

Mechanism of Action

The mechanism of action of L-Alpha-Glycerophosphorylserine involves its interaction with molecular targets and pathways in the body. It is known to interact with annexin A5 in humans . The compound can be metabolized into various metabolites that exert different effects on cellular processes. For example, it can be metabolized into trimethylamine N-oxide, which has been shown to promote atherosclerosis . It also affects the gut microbiota composition and inflammatory signaling pathways, such as NF-κB and MAPK .

Comparison with Similar Compounds

L-Alpha-Glycerophosphorylserine is similar to other glycerophospholipids, such as L-Alpha-Glycerylphosphorylcholine and phosphoethanolamines . it is unique in its specific structure and the presence of a phosphoserine moiety. This uniqueness allows it to interact with different molecular targets and pathways compared to other similar compounds. Other similar compounds include L-alpha-amino acids, dialkyl phosphates, and secondary alcohols .

Properties

Molecular Formula

C6H14NO8P

Molecular Weight

259.15 g/mol

IUPAC Name

(2S)-2-amino-3-[[(2R)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxypropanoic acid

InChI

InChI=1S/C6H14NO8P/c7-5(6(10)11)3-15-16(12,13)14-2-4(9)1-8/h4-5,8-9H,1-3,7H2,(H,10,11)(H,12,13)/t4-,5+/m1/s1

InChI Key

ZWZWYGMENQVNFU-UHNVWZDZSA-N

Isomeric SMILES

C([C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)O)O

SMILES

C(C(COP(=O)(O)OCC(C(=O)O)N)O)O

Canonical SMILES

C(C(COP(=O)(O)OCC(C(=O)O)N)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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